2-(4-Methylvaleryl)oxazole

Medicinal Chemistry SAR Studies Chemical Synthesis

2-(4-Methylvaleryl)oxazole (CAS 898759-29-0) is a heterocyclic compound defined by an oxazole core substituted at the 2-position with a 4-methylvaleryl (isocaproyl) group. It is classified as a 2-acyloxazole and is primarily utilized as a synthetic building block or small-molecule scaffold in medicinal chemistry and chemical biology research.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 898759-29-0
Cat. No. B1359399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylvaleryl)oxazole
CAS898759-29-0
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)C1=NC=CO1
InChIInChI=1S/C9H13NO2/c1-7(2)3-4-8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3
InChIKeyNLBWULJUGUYPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylvaleryl)oxazole (CAS 898759-29-0): Baseline Physicochemical & Structural Profile for Research Sourcing


2-(4-Methylvaleryl)oxazole (CAS 898759-29-0) is a heterocyclic compound defined by an oxazole core substituted at the 2-position with a 4-methylvaleryl (isocaproyl) group [1]. It is classified as a 2-acyloxazole and is primarily utilized as a synthetic building block or small-molecule scaffold in medicinal chemistry and chemical biology research . With a molecular weight of 167.21 g/mol and the formula C9H13NO2, it possesses a calculated density of 1.023 g/cm³ and a boiling point of 240.8°C at 760 mmHg . The compound's key characteristic is its lipophilic side chain, which differentiates its physicochemical profile from other 2-acyloxazole analogs .

Why 2-(4-Methylvaleryl)oxazole Cannot Be Freely Substituted with Other 2-Acyloxazoles


The 4-methylvaleryl substituent is not a generic modification; it defines the compound's logP and, by extension, its behavior in biological systems or synthetic pathways . Substituting this compound with a close analog like 2-valeryloxazole (linear chain) or 2-(3-methylvaleryl)oxazole (branched isomer) will alter the lipophilicity and steric profile of the molecule, impacting membrane permeability, target binding kinetics, and synthetic utility . Procurement of the precise isomer is mandatory to maintain experimental reproducibility in structure-activity relationship (SAR) studies, as even minor alterations to the side chain can result in substantial loss of class-specific biological activity [1].

Quantitative Differentiation Guide for 2-(4-Methylvaleryl)oxazole: Physical Properties and Structural Specificity


Isomeric Structural Differentiation from 2-(3-Methylvaleryl)oxazole

The precise substitution pattern on the valeryl side chain is a critical point of structural differentiation. The target compound features a methyl group at the 4-position (isocaproyl), while its closest isomer, 2-(3-methylvaleryl)oxazole, has the methyl branch at the 3-position . This positional isomerism is confirmed by distinct CAS registry numbers (898759-29-0 vs. a different CAS for the 3-methyl isomer) and IUPAC names, indicating they are unique chemical entities with non-identical physical and biological properties. In medicinal chemistry, the 'magic methyl' effect dictates that the precise location of a methyl branch significantly influences molecular conformation and biological target engagement [1].

Medicinal Chemistry SAR Studies Chemical Synthesis

Differentiation of Lipophilicity from Linear Chain 2-Acyloxazole Analogs

The lipophilicity of 2-(4-methylvaleryl)oxazole is enhanced by its branched acyl chain compared to a linear analog like 2-valeryloxazole . Based on standard cheminformatic calculations (XLogP3), the target compound has a predicted logP of 2.1, while the linear chain analog 2-valeryloxazole has a lower predicted logP of 1.4 [1]. This quantitative difference of Δ 0.7 log units suggests a significant increase in lipophilicity, which is a primary determinant of a molecule's ability to passively diffuse across biological membranes [2].

ADME Pharmacokinetics LogP Prediction

Purity as a Differentiator in Synthetic Versatility

Reputable commercial sources provide 2-(4-Methylvaleryl)oxazole at a verified purity of 97% or higher, which is critical for its intended use as a synthetic intermediate . This level of purity is essential for minimizing side reactions and ensuring consistent yields in multi-step organic syntheses . Procuring lower-purity batches from non-specialized vendors introduces the risk of impurities that can act as catalyst poisons or lead to complex purification challenges, directly impacting research efficiency and cost. While specific literature on its synthesis is scarce, its classification as a 'useful research compound' and 'small molecule scaffold' reinforces its application in high-precision chemical research .

Organic Synthesis Reagent Quality Building Block

High-Priority Application Scenarios for 2-(4-Methylvaleryl)oxazole Driven by Structural and Physicochemical Differentiation


Medicinal Chemistry: Building Block for Lipophilic Scaffolds in CNS and Anti-inflammatory Programs

Its calculated logP of 2.1 makes it a preferred building block for programs targeting intracellular or CNS targets where a degree of lipophilicity is required for passive permeability [1]. The oxazole core is a well-validated scaffold in FAAH inhibition and other enzyme modulation, and the specific 4-methylvaleryl moiety provides a defined, quantifiable starting point for logP optimization in lead compounds [2].

Chemical Biology: Precise Tool Compound for SAR Studies on 2-Acyloxazoles

This compound is a critical tool for establishing SAR around the 2-position of the oxazole ring. Its defined 4-methylvaleryl group allows for direct, quantitative comparison against linear (2-valeryloxazole, logP 1.4) and regioisomeric (2-(3-methylvaleryl)oxazole) analogs to deconvolute the contributions of chain branching and lipophilicity to biological activity [1][3].

Organic Synthesis: Substrate for Developing Novel C-H Activation and Acylation Methodologies

As a versatile small-molecule scaffold , 2-(4-Methylvaleryl)oxazole serves as a complex and functionalized substrate for exploring new synthetic methodologies. Its 97% purity makes it reliable for sensitive catalytic reactions, while the presence of the branched acyl chain presents a sterically and electronically distinct environment for studying chemoselective transformations .

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